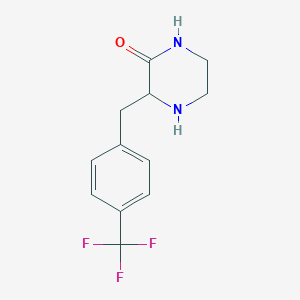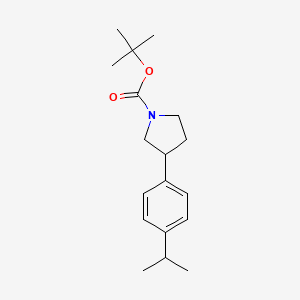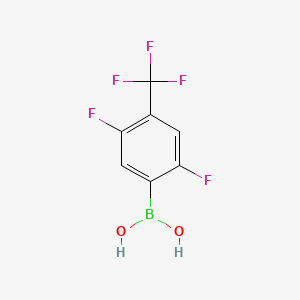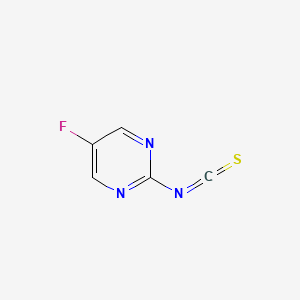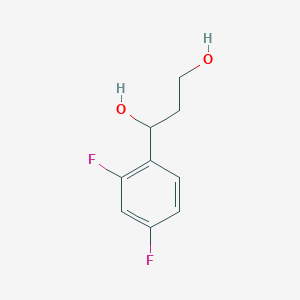
5-Iodoquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodoquinazoline typically involves the iodination of quinazoline derivatives. One common method is the direct iodination of quinazoline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Another approach involves the use of iodinating reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in the presence of a catalyst. These reactions are often performed under mild conditions and provide high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of substituted quinazoline derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides, which have distinct chemical and biological properties.
Reduction Reactions: Reduction of this compound can yield quinazoline derivatives with different oxidation states, such as dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, quinazoline N-oxides, and dihydroquinazolines, each with unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown promising activity as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: 5-Iodoquinazoline derivatives have demonstrated significant anticancer, antimicrobial, and anti-inflammatory activities. They are being investigated as potential therapeutic agents for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Iodoquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to the inhibition of cancer cell proliferation and angiogenesis. The iodine atom enhances the binding affinity of the compound to these targets, thereby increasing its biological activity.
Vergleich Mit ähnlichen Verbindungen
5-Iodoquinazoline can be compared with other halogenated quinazoline derivatives, such as 5-Chloroquinazoline and 5-Bromoquinazoline. While all these compounds share a similar quinazoline core structure, the presence of different halogen atoms imparts distinct chemical and biological properties. For instance, this compound generally exhibits higher reactivity and biological activity compared to its chloro and bromo counterparts due to the larger size and higher polarizability of the iodine atom.
List of Similar Compounds
- 5-Chloroquinazoline
- 5-Bromoquinazoline
- 5-Fluoroquinazoline
- 6-Iodoquinazoline
These compounds are also studied for their potential therapeutic applications and serve as valuable intermediates in organic synthesis.
Eigenschaften
Molekularformel |
C8H5IN2 |
|---|---|
Molekulargewicht |
256.04 g/mol |
IUPAC-Name |
5-iodoquinazoline |
InChI |
InChI=1S/C8H5IN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H |
InChI-Schlüssel |
JSHCFEGQIBSBOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=NC=C2C(=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)
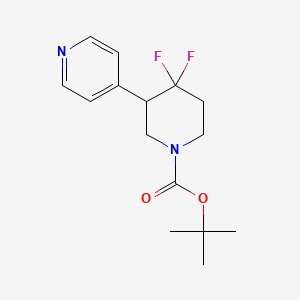
![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)

![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
